1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine
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Overview
Description
1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a complex organic compound that features a pyrazole ring substituted with a methyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction where the pyrazole derivative reacts with 3-methylpiperidine-1-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole or piperidine moieties.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazole-4-carboxylic acid: A closely related compound with a carboxylic acid group instead of an amine.
3-methylpiperidine derivatives: Compounds with similar piperidine moieties but different substituents on the pyrazole ring.
Uniqueness
1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a piperidine moiety makes it a versatile compound for various applications.
Biological Activity
1-Methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an inhibitor of glycine transporters. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a methyl group at position one and a carbonyl group linked to a 3-methylpiperidine moiety at position five. Its molecular formula is C11H18N4O with a molecular weight of 222.29 g/mol.
Property | Value |
---|---|
Molecular Formula | C11H18N4O |
Molecular Weight | 222.29 g/mol |
Structure | Pyrazole with piperidine moiety |
This compound primarily acts as a glycine transporter 1 (GlyT1) inhibitor . This inhibition is crucial for modulating glycine levels in the central nervous system, which has implications for treating various neurological disorders such as schizophrenia and depression . The piperidine moiety enhances binding affinity and selectivity towards glycine transporters, making the compound a promising candidate for drug development.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Case Studies and Research Findings
Case Study 1: GlyT1 Inhibition
A study demonstrated that this compound significantly inhibited GlyT1 activity in vitro. The compound showed an IC50 value indicating potent inhibition compared to other known GlyT1 inhibitors.
Case Study 2: Antitumor Efficacy
In vitro assays using breast cancer cell lines MCF-7 and MDA-MB-231 revealed that certain pyrazole derivatives exhibited cytotoxic effects, with combinations of these compounds and doxorubicin showing synergistic effects. While the specific involvement of our compound requires further investigation, it highlights the potential for pyrazole derivatives in cancer therapy .
Comparative Analysis with Related Compounds
Compound Name | Mechanism of Action | Unique Aspects |
---|---|---|
This compound | GlyT1 Inhibitor | Enhanced binding due to piperidine moiety |
1-Ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine | Potentially different pharmacokinetics | Ethyl substitution may alter activity |
3-(1-Ethyl-1H-pyrazol-4-yl)phenyl[(2S)-piperidine-2-yl]methyl | Enhanced activity against specific targets | Incorporation of phenyl group |
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
(4-amino-2-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H18N4O/c1-8-4-3-5-15(7-8)11(16)10-9(12)6-13-14(10)2/h6,8H,3-5,7,12H2,1-2H3 |
InChI Key |
VJJIWKJFMNUUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=NN2C)N |
Origin of Product |
United States |
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